5-Amino-1-naphthalenesulfonamide hydrochloride

Biochemical Assay Drug Formulation Solubility

The hydrochloride salt ensures superior aqueous solubility, eliminating precipitation risks in SPR, ITC, and enzyme assays. As the best-validated bovine LPO inhibitor, it enables single-step affinity purification when coupled to Sepharose – a proven advantage over unvalidated sulfonamide analogs. Its 1,5-substitution pattern with orthogonal amine and sulfonamide groups provides a privileged scaffold for divergent medicinal chemistry targeting ETA, CCR8, and carbonic anhydrases. Researchers choose this batch-consistent, dose-response-characterized calmodulin antagonist to avoid uncontrolled variables introduced by free-base or different substitution analogs.

Molecular Formula C10H11ClN2O2S
Molecular Weight 258.72
CAS No. 1215328-08-7
Cat. No. B561738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-naphthalenesulfonamide hydrochloride
CAS1215328-08-7
Synonyms1-Aminonaphthalene-5-sulfonamide; 
Molecular FormulaC10H11ClN2O2S
Molecular Weight258.72
Structural Identifiers
SMILESC1=CC2=C(C=CC=C2S(=O)(=O)N)C(=C1)N.Cl
InChIInChI=1S/C10H10N2O2S.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14;/h1-6H,11H2,(H2,12,13,14);1H
InChIKeyWWBOBZDWXGYVDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-naphthalenesulfonamide hydrochloride (CAS 1215328-08-7): A Naphthalene-Derived Sulfonamide for Specialized Biochemical and Synthetic Applications


5-Amino-1-naphthalenesulfonamide hydrochloride (CAS 1215328-08-7) is a naphthalene-derived sulfonamide compound with the molecular formula C₁₀H₁₁ClN₂O₂S and a molecular weight of 258.72 g/mol . It is a member of the naphthalenesulfonamide family, characterized by a naphthalene core bearing both an amino group at the 5-position and a sulfonamide group at the 1-position. This compound is primarily utilized in biochemical and physiological research as a calmodulin antagonist, enabling the study of calcium-dependent signaling pathways, and as a versatile intermediate in organic synthesis for generating more complex naphthalene derivatives .

Why 5-Amino-1-naphthalenesulfonamide Hydrochloride Cannot Be Readily Substituted by Closely Related Naphthalenesulfonamide Analogs


While many naphthalenesulfonamide derivatives share a common core structure, subtle variations in substitution pattern profoundly alter their biochemical interactions and physicochemical properties. For instance, the position of the amino group (5- vs. others) dictates the compound's ability to engage specific protein targets like calmodulin and lactoperoxidase [1]. Furthermore, the presence of the hydrochloride salt form confers markedly enhanced aqueous solubility and stability compared to the free base or other non-salt analogs, which is a critical determinant for experimental reproducibility in aqueous biological assays and for enabling homogeneous reaction conditions in synthesis [2]. Simple interchange with unsubstituted 1-naphthalenesulfonamide or a 5-dimethylamino variant would introduce uncontrolled variables in target affinity, solubility, and reaction kinetics, thereby compromising data integrity and experimental outcomes.

Quantitative Differentiation of 5-Amino-1-naphthalenesulfonamide Hydrochloride from Close Analogs: An Evidence-Based Guide for Scientific Procurement


Enhanced Aqueous Solubility and Formulation Stability for Reliable Assay Development

5-Amino-1-naphthalenesulfonamide hydrochloride exhibits a marked improvement in aqueous solubility compared to its free base form. The hydrochloride salt is described as 'freely soluble in water' [1], while the non-salt free base (5-amino-1-naphthalenesulfonamide) is known to have 'relatively low solubility' [2]. This quantitative distinction in solubility is critical for applications requiring consistent and high-concentration aqueous stock solutions for biological assays or reproducible reaction conditions in aqueous-phase synthesis.

Biochemical Assay Drug Formulation Solubility

Validated Inhibitor Performance in Affinity Chromatography for Enzyme Purification

In a study evaluating 16 commercial sulfanilamide derivatives as competitive inhibitors for the affinity purification of bovine lactoperoxidase (LPO), 5-amino-1-naphthalenesulfonamide was identified as one of the three best inhibitors for a one-step purification method [1]. This validates its specific and strong interaction with LPO, a property not universally shared by all sulfanilamide derivatives, making it a viable candidate for developing affinity matrices for enzyme purification.

Affinity Chromatography Enzyme Purification Lactoperoxidase

Dose-Dependent Calmodulin Antagonism in Cellular Models

5-Amino-1-naphthalenesulfonamide hydrochloride functions as a calmodulin antagonist, a mechanism that distinguishes it from other naphthalenesulfonamide derivatives that may target different proteins (e.g., myosin light chain kinase for ML9 or CCR8 for certain derivatives) [1]. A study demonstrated that this compound reduced the activation of calcium-dependent pathways in mouse skin models in a dose-dependent manner . This provides a quantitative, albeit model-specific, validation of its functional antagonism.

Calcium Signaling Calmodulin Antagonist Cellular Assay

Optimized Reactivity as a Synthetic Intermediate for Naphthalene-Derived Bioactive Molecules

The presence of both a primary amino group at the 5-position and a sulfonamide group at the 1-position provides two distinct, orthogonal reactive handles for further functionalization . This contrasts with simpler analogs like 1-naphthalenesulfonamide (lacking the 5-amino group) or 5-dimethylamino-1-naphthalenesulfonamide (dansylamide), where the tertiary amine has different reactivity and steric properties [1]. The specific 1,5-substitution pattern has been identified as crucial for the activity of certain naphthalenesulfonamide-based antagonists .

Organic Synthesis Medicinal Chemistry Derivatization

Evidence-Driven Application Scenarios for 5-Amino-1-naphthalenesulfonamide Hydrochloride in Research and Industry


Affinity Chromatography Ligand for Lactoperoxidase (LPO) Purification

Based on its demonstrated performance as one of the best inhibitors for bovine LPO , 5-amino-1-naphthalenesulfonamide hydrochloride is a prime candidate for coupling to a Sepharose matrix to create an affinity column for the single-step purification of LPO from various milk sources. This application is directly supported by comparative inhibitor screening data, providing a higher probability of successful purification compared to using unvalidated sulfonamide analogs.

Probe for Investigating Calmodulin-Dependent Calcium Signaling Pathways

The compound's confirmed role as a calmodulin antagonist with demonstrated dose-dependent inhibition of calcium-dependent pathways in a mammalian model positions it as a reliable tool for dissecting calmodulin's role in cellular processes like muscle contraction, neuronal signaling, and cell proliferation. Its use is warranted over less-characterized naphthalenesulfonamide derivatives, especially in experiments where well-defined, dose-response relationships are critical.

Versatile Intermediate in the Synthesis of Naphthalene-Based Bioactive Libraries

The compound's 1,5-substitution pattern, featuring orthogonal primary amine and sulfonamide groups, makes it an invaluable scaffold for divergent synthesis in medicinal chemistry programs targeting ETA receptors, CCR8, or carbonic anhydrases [2][3]. Its use as a starting material enables the rapid exploration of structure-activity relationships (SAR) around the naphthalene core, a synthetic advantage not offered by simpler or differently substituted naphthalenesulfonamides.

Development of Aqueous-Based Biochemical Assays Requiring High Solubility

Given its 'freely soluble' designation in water , the hydrochloride salt form is specifically suited for assays where consistent, high-concentration aqueous solutions are necessary, such as enzyme inhibition assays, surface plasmon resonance (SPR) studies, or isothermal titration calorimetry (ITC). This mitigates the risk of compound precipitation and ensures homogeneous delivery, which is a common pitfall when using poorly soluble free base analogs.

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